molecular formula C9H17N3O2S B13535703 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13535703
M. Wt: 231.32 g/mol
InChI Key: DJSXKGRDRGLLCZ-UHFFFAOYSA-N
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Description

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethylpyrazole core substituted at the 1-position with a 2-(ethylsulfonyl)ethyl group and an amine moiety at the 4-position.

The compound is listed as a discontinued primary amine product by CymitQuimica, suggesting its relevance in early-stage drug discovery or chemical synthesis .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(2-ethylsulfonylethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O2S/c1-4-15(13,14)6-5-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3

InChI Key

DJSXKGRDRGLLCZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via nucleophilic substitution reactions. Ethylsulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the pyrazole ring at the 3 and 5 positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(ethylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine and related pyrazole-4-amine derivatives:

Compound Name Substituent at Pyrazole 1-Position Molecular Formula Key Features Reported Applications
This compound 2-(Ethylsulfonyl)ethyl C₉H₁₇N₃O₂S High polarity due to sulfonyl group; potential metabolic stability Early-stage research (discontinued)
1-[2-(4-Fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine (6a) 2-(4-Fluorophenyl)ethyl C₁₃H₁₆FN₃ Lipophilic aryl group; demonstrated GLUT1 inhibitory activity (IC₅₀ = 12 nM) Anticancer agent development
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl C₁₂H₁₄ClN₃ Chlorinated aryl group; enhanced binding to hydrophobic pockets Chemical intermediate
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine Methoxymethyl C₇H₁₃N₃O Ether linkage; moderate polarity and solubility Synthetic precursor

Key Observations :

Electronic and Solubility Profiles :

  • The ethylsulfonyl group in the target compound increases polarity compared to aryl (e.g., 4-fluorophenyl or chlorobenzyl) or ether (methoxymethyl) substituents. This may improve aqueous solubility but reduce membrane permeability .
  • In contrast, lipophilic groups (e.g., 4-fluorophenyl in compound 6a) enhance binding to hydrophobic targets like GLUT1 .

Biological Activity :

  • Compound 6a exhibits potent GLUT1 inhibition (IC₅₀ = 12 nM), attributed to the 4-fluorophenyl group's optimal fit in the transporter's binding pocket .
  • The ethylsulfonyl analog's sulfonyl group may introduce steric or electronic effects that alter target affinity, though direct activity data are unavailable.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sulfonylation of a pyrazole precursor, whereas aryl-substituted analogs (e.g., 6a) are synthesized via reductive amination or nitro reduction .

Stability and Metabolism :

  • Sulfonyl groups are generally resistant to hydrolysis, suggesting the target compound may exhibit superior metabolic stability compared to esters or ethers (e.g., methoxymethyl derivatives) .

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